

Application Notes: Validation of the C16-Sphingosine-1-Phosphate Competitive ELISA Kit

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Compound of Interest

Compound Name: C16-Sphingosine-1-phosphate

Cat. No.: B591434

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Abstract

These application notes provide a comprehensive guide to the validation and use of the **C16-Sphingosine-1-Phosphate (S1P)** ELISA kit, a competitive enzyme-linked immunosorbent assay designed for the quantitative measurement of C16-S1P in various biological samples. The document details the assay principle, experimental protocols, and key performance characteristics, including specificity, sensitivity, precision, and linearity. The provided data and protocols are intended to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Introduction

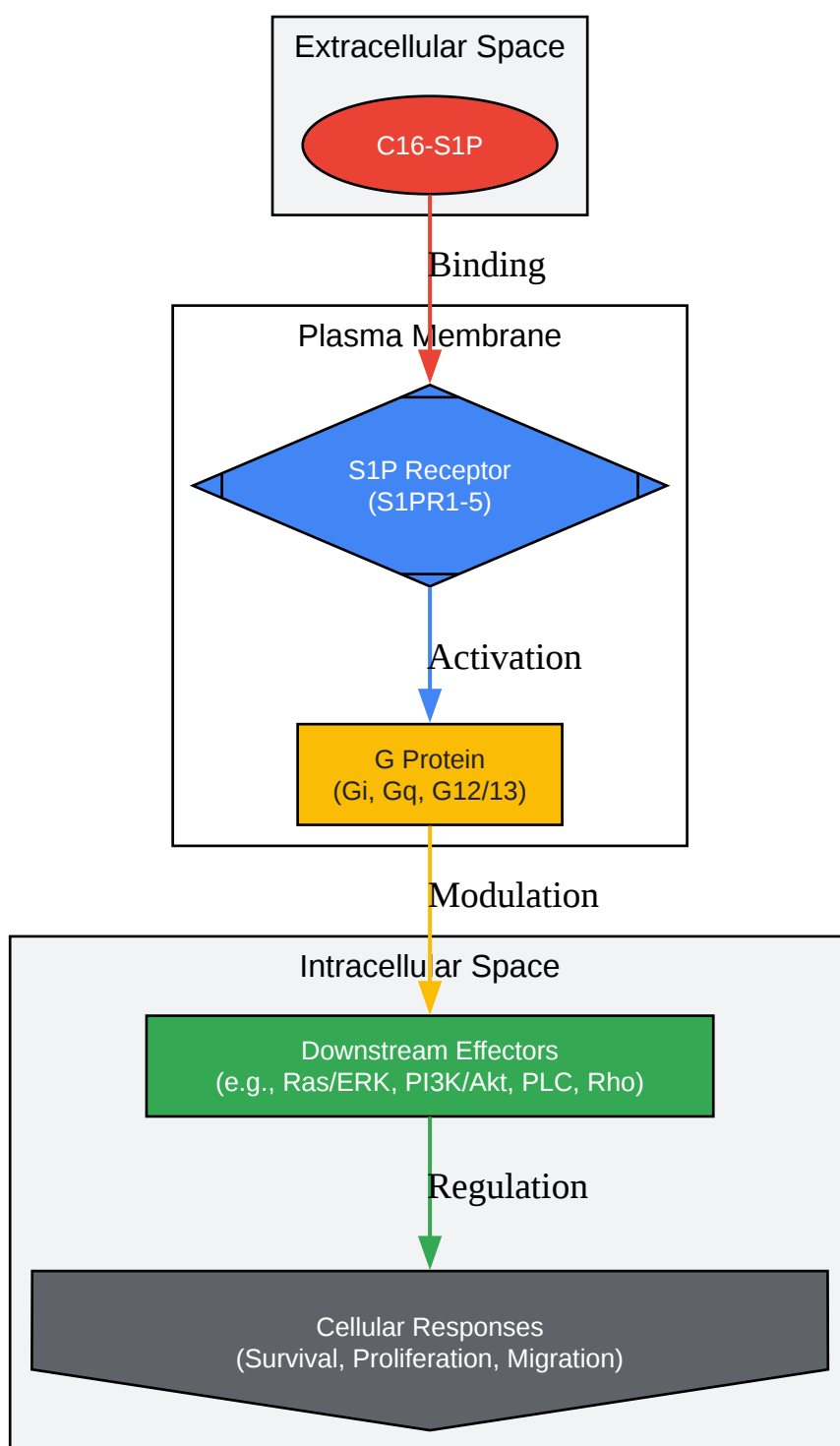
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a signaling molecule in a wide array of physiological and pathological processes.^{[1][2][3]} It plays a fundamental role in regulating cell growth, survival, migration, immune cell trafficking, and angiogenesis.^{[4][5][6]} S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.^{[1][4][7]} The cellular levels of S1P are tightly controlled by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation.^[8] Given its role in diseases such as cancer, inflammation, and autoimmune disorders, the accurate quantification of specific S1P species, like C16-S1P, is of significant interest in research and drug development.^{[3][5]} This competitive ELISA kit provides a sensitive and specific method for this purpose.

Assay Principle

This assay is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).^{[9][10][11]} The microtiter plate is pre-coated with **C16-Sphingosine-1-Phosphate**. During the assay, C16-S1P present in the sample or standard competes with a fixed amount of biotin-labeled C16-S1P for binding sites on a specific anti-S1P antibody. After a wash step, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated antibody.^[12] Following another wash, a TMB substrate solution is added. The resulting color development is catalyzed by HRP and is inversely proportional to the amount of C16-S1P in the sample.^[9] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.^[13] The concentration of C16-S1P in the samples is determined by comparing their absorbance to a standard curve.^[11]

C16-S1P Signaling Pathway

C16-S1P, like other S1P species, is secreted from cells and signals in a paracrine or autocrine manner by binding to its G protein-coupled receptors (S1PRs) on the cell surface.^[3] This interaction initiates downstream signaling cascades that influence various cellular functions.



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Figure 1: Simplified C16-S1P signaling cascade.

Kit Performance Characteristics

Sensitivity

The sensitivity of the assay was determined by calculating the Lower Limit of Detection (LLOD) and the Lower Limit of Quantification (LLOQ).

Parameter	Concentration	Description
Assay Range	3.125 - 200 ng/mL	The range within which the assay is linear and quantitative.
Sensitivity (LLOD)	< 1.875 ng/mL	The lowest concentration of C16-S1P that can be distinguished from zero with 95% confidence.
LLOQ	3.125 ng/mL	The lowest concentration of C16-S1P that can be quantitatively determined with acceptable precision and accuracy.

Table 1: Assay Sensitivity and Range.

Specificity

The specificity of the kit was evaluated by testing the cross-reactivity of the antibody with structurally related lipid molecules.

Compound	Concentration (ng/mL)	Cross-Reactivity (%)
C16-S1P	50	100%
C18-S1P	50	< 15%
Sphingosine	500	< 1%
C16-Ceramide	500	< 0.5%
Lysophosphatidic Acid (LPA)	500	Not Detected

Table 2: Assay Specificity and Cross-Reactivity.

Precision

The precision of the assay was determined by measuring the intra-assay and inter-assay coefficients of variation (CV). The CV should be $\leq 20\%$ for acceptable results.[\[14\]](#)[\[15\]](#)

Sample Matrix	Spiked Level	Intra-Assay CV% (n=20)	Inter-Assay CV% (n=10)
Human Serum	Low (10 ng/mL)	6.5%	9.8%
High (100 ng/mL)	4.8%	7.5%	
Human Plasma (EDTA)	Low (10 ng/mL)	7.1%	10.2%
High (100 ng/mL)	5.2%	8.1%	

Table 3: Intra- and Inter-Assay Precision.

Linearity of Dilution

To assess the linearity of the assay, human serum and plasma samples containing high concentrations of C16-S1P were serially diluted with the assay diluent and measured. The recovery was calculated against the undiluted sample value.

Sample Matrix	Dilution Factor	Expected (ng/mL)	Observed (ng/mL)	Recovery (%)
Human Serum	Neat	150.0	150.0	100%
1:2	75.0	72.5	97%	100%
1:4	37.5	39.1	104%	
1:8	18.8	17.9	95%	
Human Plasma (EDTA)	Neat	120.0	120.0	100%
1:2	60.0	63.2	105%	100%
1:4	30.0	28.9	96%	
1:8	15.0	15.8	105%	

Table 4: Linearity of Dilution.

Spike and Recovery

The accuracy of the assay was evaluated by spiking known amounts of C16-S1P into various biological matrices. The percent recovery was calculated to determine if matrix components interfere with the assay.[\[16\]](#)

Sample Matrix	Sample Conc. (ng/mL)	Spike Conc. (ng/mL)	Expected (ng/mL)	Observed (ng/mL)	Recovery (%)
Human Serum	25.4	50	75.4	72.1	96%
Human Plasma (EDTA)	21.8	50	71.8	67.5	94%
Cell Culture Media	3.5	50	53.5	56.2	105%

Table 5:
Spike and
Recovery
Analysis.

Experimental Protocols

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm.[\[12\]](#)
- Precision pipettes and multichannel pipettes.
- Graduated cylinders.
- Deionized or distilled water.
- Tubes for standard and sample dilutions.
- Absorbent paper.

Reagent Preparation

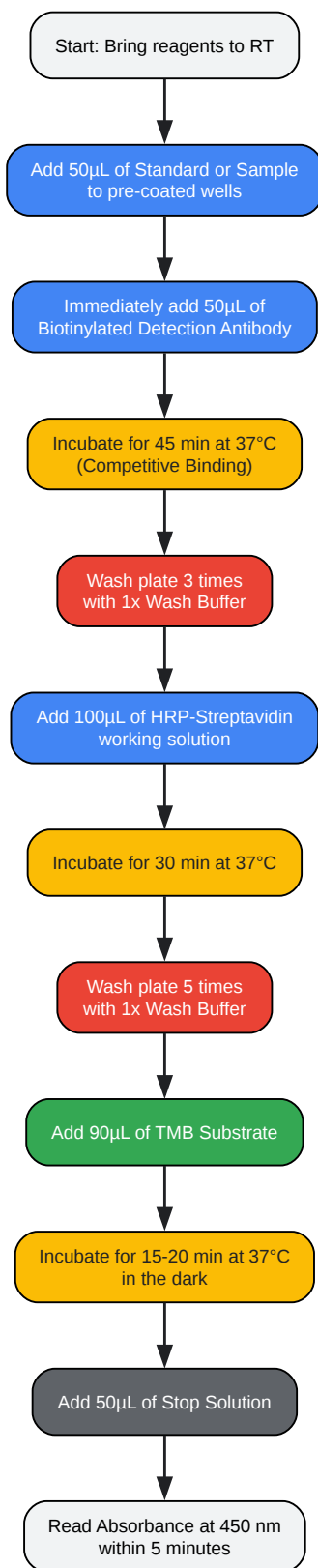
- Bring all reagents and samples to room temperature before use.

- **Wash Buffer (1x):** If provided as a concentrate (e.g., 20x), dilute with deionized water to the final working volume. Store at 2-8°C.
- **Standard Dilutions:** Reconstitute the C16-S1P standard as per the kit manual. Perform a serial dilution using the provided assay diluent to create a standard curve (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.125, and 0 ng/mL).
- **Biotinylated Detection Antibody:** Prepare the working solution by diluting the concentrated antibody in the appropriate diluent as specified in the kit manual.
- **HRP-Streptavidin Solution:** Prepare the working solution by diluting the concentrated HRP-Streptavidin in the appropriate diluent.

Sample Preparation

- **Serum:** Use a serum separator tube and allow the sample to clot for 30-120 minutes at room temperature before centrifugation for 20 minutes at 1,000 x g.[\[17\]](#) Assay immediately or store aliquots at -80°C.
- **Plasma:** Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection.[\[17\]](#) Assay immediately or store aliquots at -80°C.
- **Cell Culture Supernatants:** Remove particulates by centrifugation and assay immediately or store aliquots at $\leq -20^{\circ}\text{C}$.[\[17\]](#)
- **Note:** Samples may require dilution to fall within the assay's dynamic range.[\[9\]](#)

Assay Workflow



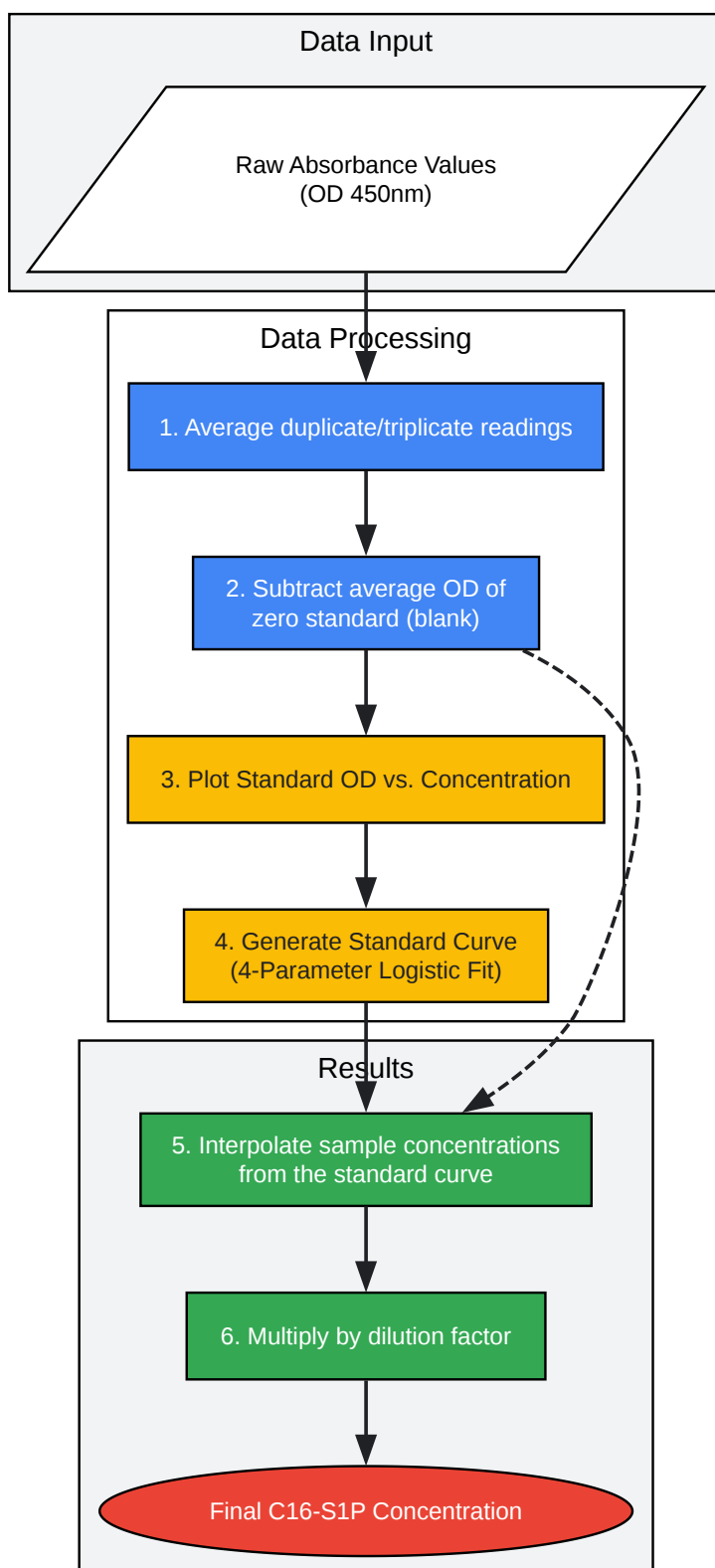
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Figure 2: Step-by-step competitive ELISA workflow.

Data Analysis

- **Average Replicates:** Calculate the average absorbance for each set of replicate standards, controls, and samples.[\[14\]](#)[\[15\]](#)
- **Subtract Background:** Subtract the average zero standard optical density (O.D.) from all other readings.[\[14\]](#)[\[18\]](#)
- **Generate Standard Curve:** Plot the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[\[17\]](#)[\[18\]](#)
- **Calculate Concentrations:** Interpolate the concentration of C16-S1P in the samples from the standard curve.
- **Apply Dilution Factor:** If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.[\[14\]](#)[\[15\]](#)

Data Analysis Workflow



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Figure 3: Logical workflow for ELISA data analysis.

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